

Application Notes: Tracing Cellular Metabolism with 2-Ketoglutaric acid- ^{13}C using NMR Spectroscopy

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Compound of Interest

Compound Name: 2-Ketoglutaric acid- ^{13}C

Cat. No.: B135282

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid, also known as α -ketoglutarate (α -KG), is a pivotal intermediate in cellular metabolism. As a key component of the tricarboxylic acid (TCA) cycle, it sits at the crossroads of carbon and nitrogen metabolism, connecting energy production with amino acid biosynthesis and cellular signaling pathways.[1][2] The molecule's central role makes it a critical node for understanding metabolic reprogramming in various physiological and pathological states, including cancer and neurological disorders.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with stable isotope labeling, provides a powerful and non-invasive method to trace the metabolic fate of specific molecules in real-time. By introducing 2-Ketoglutaric acid enriched with the stable isotope Carbon-13 (^{13}C), researchers can follow the journey of its carbon atoms through complex metabolic networks.[5] This technique allows for the quantitative measurement of metabolic fluxes, the elucidation of pathway activity, and the identification of novel metabolic transformations. These application notes provide a comprehensive guide to using ^{13}C -labeled 2-Ketoglutaric acid in NMR-based metabolomics.

Principle of the Method

The foundation of this technique lies in the magnetic properties of the ^{13}C nucleus. While the natural abundance of ^{13}C is only about 1.1%, introducing a substrate highly enriched in ^{13}C dramatically enhances its signal in an NMR spectrum. When cells metabolize ^{13}C -labeled α -KG, the ^{13}C atoms are incorporated into downstream products. Each carbon position in a molecule has a unique chemical shift (a specific resonance frequency) in the NMR spectrum, allowing for precise identification.

By analyzing the ^{13}C NMR spectra, or more sensitively, the ^1H NMR spectra for ^{13}C satellite peaks, one can:

- Identify the metabolites derived from α -KG.
- Determine the specific carbon positions that are labeled.
- Quantify the degree of ^{13}C enrichment in each metabolite pool, which is essential for metabolic flux analysis.

Advanced 2D NMR techniques, such as ^1H - ^{13}C Heteronuclear Single Quantum Coherence (HSQC), further enhance sensitivity and resolution by detecting the ^{13}C nuclei indirectly through their attached protons, making it easier to distinguish labeled compounds in complex biological mixtures.

Key Applications

Metabolic Flux Analysis (MFA)

Tracing the distribution of ^{13}C from labeled α -KG into TCA cycle intermediates (like succinate and malate) and connected amino acids (like glutamate, glutamine, and aspartate) allows for the precise quantification of metabolic rates through these pathways. This is invaluable for understanding how cells adapt their central carbon metabolism under different conditions, such as hypoxia or in response to drug treatment.

Detection of the Oncometabolite 2-Hydroxyglutarate (2-HG)

In cancers with mutations in the isocitrate dehydrogenase (IDH) 1 or 2 enzymes, α -KG is neomorphically reduced to the oncometabolite 2-hydroxyglutarate (2-HG). Using $[1-^{13}\text{C}]\text{-}\alpha\text{-KG}$

or other specifically labeled isotopomers allows for the unambiguous detection of [1- ^{13}C]-2-HG production. This provides a direct method to assess mutant IDH activity and its response to targeted inhibitors. Hyperpolarized ^{13}C NMR spectroscopy can dramatically increase the signal, enabling in vivo detection of this critical metabolic conversion.

Elucidating Enzyme Activity

The rate of consumption of ^{13}C - α -KG and the corresponding appearance of ^{13}C -labeled products can be monitored over time to determine the in-cell or in-vitro activity of key enzymes. This includes the α -ketoglutarate dehydrogenase complex (α -KGDH), which catalyzes a rate-limiting step in the TCA cycle, and various aminotransferases that link carbon and nitrogen metabolism.

Internal Standard for Quantification

^{13}C -labeled 2-Ketoglutaric acid can serve as an ideal internal standard for accurately quantifying the absolute concentration of its unlabeled counterpart in biological samples using NMR or mass spectrometry.

Experimental Protocols

Protocol 1: In Vitro Cell Labeling and Metabolite Extraction

- **Cell Culture:** Plate and grow cells of interest to the desired confluency (typically 80-90%) using standard cell culture protocols.
- **Labeling Medium Preparation:** Prepare a culture medium containing the desired concentration of ^{13}C -labeled 2-Ketoglutaric acid (e.g., [U- $^{13}\text{C}_5$]- α -KG or [1- ^{13}C]- α -KG). The concentration should be optimized based on the specific cell line and experimental goals.
- **Isotope Labeling:** Remove the standard culture medium and wash the cells once with pre-warmed PBS. Add the ^{13}C -labeling medium and incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically, but often ranges from 6 to 24 hours.

- **Metabolism Quenching:** To halt all enzymatic activity, rapidly aspirate the medium and wash the cells with an ice-cold solution (e.g., PBS or saline). Immediately add a quenching solution, such as ice-cold 80% methanol, directly to the plate and place it on dry ice.
- **Metabolite Extraction:** Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube. Perform a polar/non-polar extraction, for example, by adding chloroform and water (e.g., methanol:water:chloroform ratio of 2.5:1:1 v/v/v). Vortex thoroughly and centrifuge at high speed to separate the phases.
- **Sample Preparation for NMR:** Carefully collect the upper aqueous phase containing polar metabolites. Dry the extract completely using a vacuum concentrator. Reconstitute the dried pellet in a deuterated buffer (e.g., 500 μ L D₂O with 50 mM phosphate buffer, pH 7.0) containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TMSP). Transfer the final solution to a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

Acquire data on a high-field NMR spectrometer (≥ 600 MHz is recommended for sensitivity and resolution).

A. 1D $^{13}\text{C}\{^1\text{H}\}$ Spectroscopy (Direct Detection):

- **Purpose:** Directly observe all ^{13}C -containing molecules.
- **Key Parameters:**
 - **Pulse Program:** A standard single-pulse experiment with proton decoupling (e.g., zgdc or zgpg30 on Bruker systems).
 - **Relaxation Delay (D1):** 2-5 seconds to allow for adequate T1 relaxation.
 - **Acquisition Time (AQ):** 1-2 seconds.
 - **Number of Scans (NS):** 1024 or higher, depending on sample concentration.

B. 2D ^1H - ^{13}C HSQC Spectroscopy (Indirect Detection):

- Purpose: Highly sensitive detection of ^{13}C -labeled metabolites through their attached protons. Excellent for resolving overlapping signals.
- Key Parameters:
 - Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).
 - Spectral Width: ~12 ppm in the ^1H dimension, ~180 ppm in the ^{13}C dimension.
 - Number of Increments: 256-512 in the indirect (^{13}C) dimension.
 - ^1JCH Coupling Constant: Optimized for one-bond C-H couplings (~145 Hz).

Data Presentation and Interpretation

Data Analysis Workflow

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data using appropriate software (e.g., TopSpin, MestReNova).
- Peak Assignment: Identify metabolites by comparing the ^1H and ^{13}C chemical shifts of the peaks in your spectra to reference values from databases (e.g., HMDB, BMRB) or experimental standards.
- Quantification: Calculate fractional ^{13}C enrichment by analyzing the intensity of ^{13}C satellite peaks relative to the central ^{12}C peak in high-resolution 1D ^1H spectra or by integrating peak volumes in 2D HSQC spectra. This data serves as the input for computational metabolic flux analysis software (e.g., INCA, Metran).

Reference Data Tables

Table 1: Approximate ^{13}C Chemical Shifts of α -KG and Key Related Metabolites. Chemical shifts are reported in ppm relative to DSS/TMSP and can vary slightly with pH and buffer conditions.

Metabolite	C1 (Carboxyl)	C2 (Keto/Alpha)	C3	C4	C5 (Carboxyl)
2-Ketoglutaric acid	~174	~200	~31	~34	~182
Glutamate	~175	~56	~28	~34	~182
Glutamine	~175	~55	~28	~32	~178
Succinate	~183	~35	~35	~183	
2-Hydroxyglutarate	~181	~73	~28	~32	~182

Table 2: Typical NMR Acquisition Parameters for Metabolomics.

Parameter	1D $^{13}\text{C}\{^1\text{H}\}$ Experiment	2D ^1H - ^{13}C HSQC Experiment
Spectrometer	600 MHz	600 MHz
Pulse Program	zgdc30	hsqcedetgpsisp2.2
Acquisition Time	1.0 s	0.15 s
Relaxation Delay	2.0 s	1.5 s
Number of Scans	1024 - 4096	16 - 64
Spectral Width (^1H)	N/A	12 ppm
Spectral Width (^{13}C)	240 ppm	165 ppm
Temperature	298 K	298 K

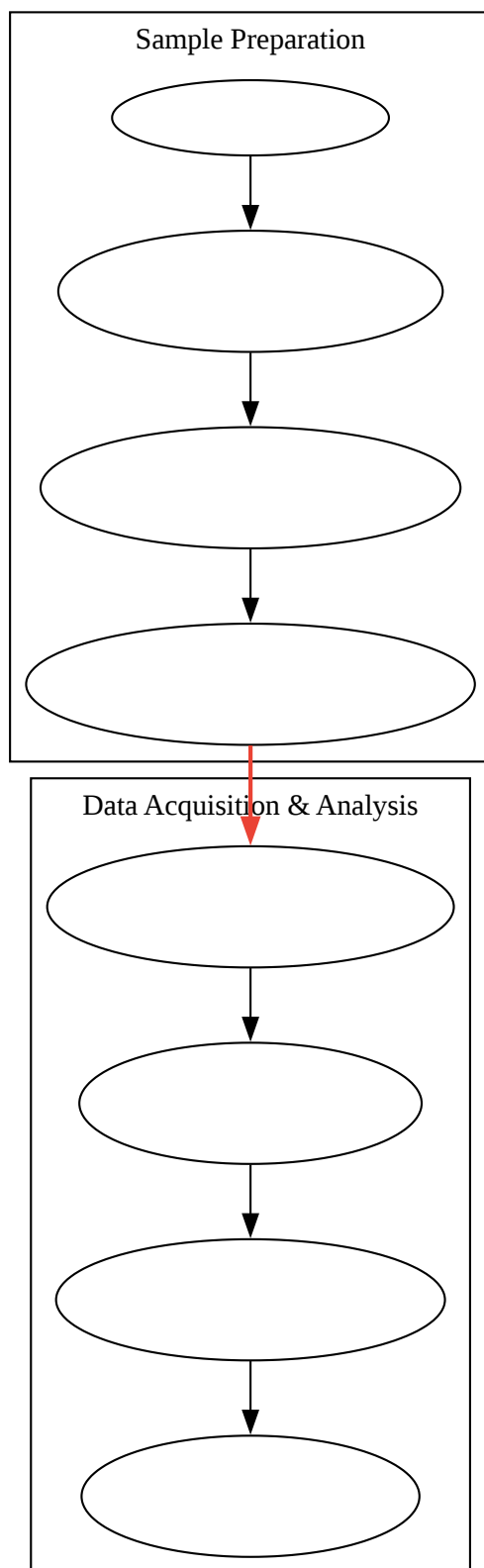
Visualizing Pathways and Workflows

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[label="α-Ketoglutarate\n(α-KG)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse,
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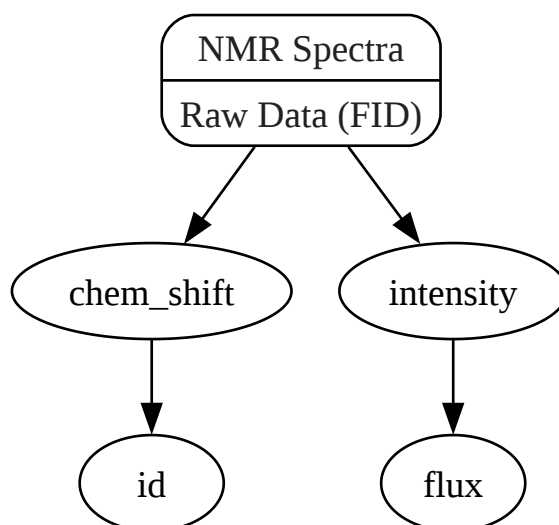
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KGDH"]; aKG -> Glutamate [label="GDH / \nTransaminases", dir=both]; Glutamate ->
Glutamine [label="Glutamine\nSynthetase"]; aKG -> TwoHG [label="IDH (Mutant)",
style=dashed, color="#34A853"]; SuccinylCoA -> TCA_Cycle [style=dotted];
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```
// Invisible nodes for alignment {rank=same; Glutamate; TwoHG;} } .dot Caption: Central
metabolic role of α-Ketoglutarate.
```



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